4-Chloro-6-isopropylpyrimidin-2-amine
Overview
Description
4-Chloro-6-isopropylpyrimidin-2-amine is a chemical compound with the CAS Number: 73576-33-7 . It has a molecular weight of 171.63 . The compound is a white to off-white solid .
Synthesis Analysis
The synthesis of pyrimidines, including this compound, involves a condensation reaction of an α-bromocarbonyl compound with 2-aminopyridine derivatives . The reaction is typically carried out in neutral or weak basic organic solvents at elevated temperatures .Molecular Structure Analysis
The molecular structure of this compound is represented by the InChI code: 1S/C7H10ClN3/c1-4(2)5-3-6(8)11-7(9)10-5/h3-4H,1-2H3, (H2,9,10,11) .Chemical Reactions Analysis
Pyrimidines, including this compound, are known to undergo a variety of chemical reactions. For instance, they can participate in redox processes, which often pass through intermediates with short life-times .Physical and Chemical Properties Analysis
This compound is a white to off-white solid .Scientific Research Applications
Synthesis and Chemical Reactivity
4-Chloro-6-isopropylpyrimidin-2-amine serves as a key intermediate in the synthesis of diverse nitrogen-containing heterocyclic compounds, which are of significant interest in various fields of chemical research. The compound's reactivity has been explored in studies where it was used as a building block for constructing pyrazoles, pyrimidines, pyridopyrimidines, and diazepine through reactions with a variety of bifunctional nucleophiles like hydrazines, guanidines, and ethylenediamine. The structural versatility and reactivity of this compound make it a valuable asset for developing new chemical entities with potential applications in medicinal chemistry and material science (Farouk, Ibrahim, & El-Gohary, 2021).
Bioactive Compound Development
In the realm of drug design and discovery, This compound derivatives have shown promise as potent bioactive compounds. Studies have demonstrated that derivatives of this compound, especially those synthesized with specific substituents, exhibit significant biological activities. For instance, some derivatives have been identified as promising candidates for antiangiogenic therapy, a critical approach in cancer treatment. These derivatives, through molecular docking studies, have shown high binding affinity with targets like VEGFR-2 kinase, indicating their potential in inhibiting angiogenesis, a process crucial for tumor growth and metastasis (Jafar & Hussein, 2021).
Antifungal Applications
The antifungal properties of certain This compound derivatives have been a subject of interest, particularly in addressing agricultural and medicinal needs. Research has demonstrated that these compounds, upon proper functionalization, can serve as effective antifungal agents against various types of fungi, including Aspergillus species. This opens up avenues for these compounds to be developed into new antifungal agents, potentially addressing the growing concern of fungal resistance to existing drugs (Jafar, Abdul Mahdi, Hadwan, & AlameriAmeer, 2017).
Material Science and Corrosion Inhibition
In the field of material science, This compound derivatives have been explored for their potential in corrosion inhibition. Studies have found that these derivatives, when applied as coatings or additives, can significantly inhibit the corrosion of metals in aggressive environments. This property is crucial for extending the lifespan of metal structures and components, especially in industries where metal degradation poses a constant challenge (Ashassi-Sorkhabi, Shaabani, & Seifzadeh, 2005).
Mechanism of Action
While the specific mechanism of action for 4-Chloro-6-isopropylpyrimidin-2-amine is not mentioned in the search results, pyrimidines in general are known to display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .
Safety and Hazards
Future Directions
While specific future directions for 4-Chloro-6-isopropylpyrimidin-2-amine are not mentioned in the search results, there is a general interest in the development of new pyrimidines as anti-inflammatory agents . Detailed structure-activity relationship (SAR) analysis provides clues for the synthesis of novel pyrimidine analogs possessing enhanced anti-inflammatory activities with minimum toxicity .
Properties
IUPAC Name |
4-chloro-6-propan-2-ylpyrimidin-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10ClN3/c1-4(2)5-3-6(8)11-7(9)10-5/h3-4H,1-2H3,(H2,9,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SPMMDFHRMVXLLO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=NC(=N1)N)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10ClN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50378600 | |
Record name | 4-chloro-6-isopropylpyrimidin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50378600 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
73576-33-7 | |
Record name | 4-Chloro-6-(1-methylethyl)-2-pyrimidinamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=73576-33-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-chloro-6-isopropylpyrimidin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50378600 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Pyrimidinamine, 4-chloro-6-(1-methylethyl) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.117.219 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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